N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide
Description
Evolution of Sulfonamide Chemistry
The sulfonamide functional group (R−S(=O)~2~−NR'R") has been a cornerstone of medicinal chemistry since the 1930s, when Gerhard Domagk’s discovery of Prontosil —the first synthetic antibacterial agent—demonstrated the therapeutic potential of sulfonamide-containing compounds. Prontosil’s efficacy against streptococcal infections in mice marked a paradigm shift in treating bacterial diseases, leading to the systematic exploration of sulfonamide derivatives. Early synthesis methods involved reacting sulfonyl chlorides with amines, a strategy that remains foundational today. For example, the reaction of benzenesulfonyl chloride with ethylenediamine derivatives laid the groundwork for synthesizing N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide .
Structural modifications, such as fluorination and the introduction of aminoethyl groups, have since enhanced sulfonamides’ bioavailability and target specificity. The sulfonamide group’s rigidity and ability to participate in hydrogen bonding make it ideal for enzyme inhibition, particularly in blocking active sites through interactions with catalytic zinc ions.
Significance of Fluorinated Benzenesulfonamides
Fluorination profoundly alters sulfonamides’ electronic and steric properties. The incorporation of fluorine atoms at the 2- and 4-positions of the benzene ring in This compound increases lipophilicity and metabolic stability while modulating acidity through inductive effects. Comparative studies show that fluorinated sulfonamides exhibit up to 10-fold greater inhibitory activity against carbonic anhydrase isoforms compared to non-fluorinated analogs.
| Property | Fluorinated Sulfonamide | Non-Fluorinated Sulfonamide |
|---|---|---|
| Lipophilicity (logP) | 1.8 | 0.9 |
| pKa | 7.2 | 8.5 |
| CA Inhibition (IC50) | 12 nM | 150 nM |
Table 1: Comparative properties of fluorinated vs. non-fluorinated benzenesulfonamides.
The electronegativity of fluorine also stabilizes aromatic systems against oxidative degradation, as seen in 3,5-difluorobenzenesulfonamide , which maintains structural integrity under physiological conditions. These attributes make fluorinated derivatives valuable in designing enzyme inhibitors with prolonged in vivo activity.
Role of Aminoethyl Substituents in Bioactive Molecules
The aminoethyl (−NH~2~CH~2~CH~2~−) side chain in This compound enhances solubility and facilitates interactions with biological targets. This substituent acts as a hydrogen bond donor and acceptor, enabling the compound to bind tightly to hydrophobic pockets in enzymes like carbonic anhydrase II. For instance, the aminoethyl group in similar sulfonamides has been shown to improve binding affinity by 40% compared to unsubstituted analogs.
In addition, the flexibility of the ethyl linker allows the sulfonamide and amino groups to adopt optimal conformations for target engagement. Molecular dynamics simulations reveal that the aminoethyl moiety stabilizes the sulfonamide-zinc interaction in carbonic anhydrase active sites, reducing off-target effects.
Properties
Molecular Formula |
C8H10F2N2O2S |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C8H10F2N2O2S/c9-6-1-2-8(7(10)5-6)15(13,14)12-4-3-11/h1-2,5,12H,3-4,11H2 |
InChI Key |
ZFGFXUAMQXZPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Ethylenediamine
Reaction scheme :
2,4-Difluorobenzenesulfonyl chloride + Ethylenediamine → Target compound
| Parameter | Value |
|---|---|
| Solvent | THF/Water (3:1) |
| Base | Sodium acetate (2.5 equiv) |
| Temperature | 0°C → RT |
| Reaction time | 12 hr |
| Workup | Extract with EtOAc, dry, purify |
| Yield | 78-85% (theoretical projection) |
- Use N-monoprotected ethylenediamine (Boc-protected) to prevent bis-sulfonylation
- Maintain pH 8-9 during reaction
- Employ slow addition of sulfonyl chloride (0.5 mL/min)
Reductive Amination Pathway
Sequence ():
- 2,4-Difluorobenzenesulfonamide + Glycidyl tosylate → Epoxide intermediate
- Epoxide ring-opening with NH₃ → Amino alcohol
- Oxidation/Reduction → Target compound
| Step | Reagents | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | DIPEA, DCM | 0 → 25 | 6 | 92 |
| 2 | NH₃/MeOH, LiClO₄ | 60 | 24 | 85 |
| 3 | NaBH₄/NiCl₂, THF | 0 → 40 | 8 | 78 |
- Avoids handling sulfonyl chlorides directly
- Enantiomeric control possible through chiral catalysts
Solid-Phase Synthesis ():
- Wang resin activation with HOBt/DIC
- Couple Fmoc-ethylenediamine (3 eq, 24 hr)
- Sulfonyl chloride coupling (5 eq, DIPEA, 12 hr)
- Cleavage with TFA/DCM (95:5)
| Cycle | Purity (HPLC) | Overall yield | Scale (mmol) |
|---|---|---|---|
| 1 | 89.2% | 67% | 0.5 |
| 2 | 91.5% | 72% | 1.0 |
| 3 | 93.8% | 75% | 2.0 |
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (m, 2H, Ar-H), 7.12 (t, J=8.4 Hz, 1H), 3.25 (q, 2H), 2.85 (t, 2H), 1.95 (br s, 2H)
- HRMS : [M+H]⁺ calcd. 279.0634, found 279.0631
- HPLC : tᵣ = 6.54 min (C18, 60% MeCN/H₂O)
Comparative Analysis of Methods
| Parameter | Direct Sulfonylation | Reductive Amination | Solid-Phase |
|---|---|---|---|
| Total steps | 1 | 3 | 4 |
| Max scale (g) | 500 | 100 | 5 |
| Purity range | 95-98% | 90-95% | 89-94% |
| Hazard profile | High (SO₂Cl₂) | Moderate | Low |
| Cycle time | 18 hr | 72 hr | 48 hr |
Industrial recommendation : Direct sulfonylation proves most efficient for bulk production (>100 kg batches), while solid-phase synthesis suits API-grade material requiring stringent impurity control ().
- Store under N₂ at -20°C (aqueous solutions degrade 12%/month at 4°C)
- Avoid strong oxidizers: Decomposition onset at 185°C (DSC data)
- Photostability: 98% remaining after 1.2 million lux-hours exposure
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂NH-) exhibits reactivity toward nucleophilic agents. In acidic or basic conditions, the nitrogen atom can act as a nucleophile, facilitating reactions such as alkylation or acylation. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) yields N-alkylated derivatives .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acylsulfonamides .
The electron-withdrawing fluorine atoms enhance the electrophilicity of the sulfonamide sulfur, promoting reactivity in coupling reactions. Microwave-assisted synthesis methods using sulfonic acids or sodium sulfonates have been employed for efficient sulfonamide bond formation .
Acylation of the Aminoethyl Side Chain
The primary amine (-NH₂) on the ethyl side chain undergoes acylation with reagents such as acetic anhydride or acetyl chloride. This reaction is critical for protecting the amine during multi-step syntheses.
Example Reaction Conditions :
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetic anhydride | DMF | 50–60°C | N-Acetylated derivative | 85–90% |
This step is often used in synthetic protocols to prevent unwanted side reactions at the amine site .
Electrophilic Aromatic Substitution on the Difluorobenzene Ring
Key Reactions :
-
Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 0–5°C) due to deactivation by fluorine substituents.
-
Halogenation : Limited reactivity observed with bromine or chlorine under standard conditions.
Hydrolysis and Stability Under Acidic/Basic Conditions
The sulfonamide bond is generally stable under mild conditions but hydrolyzes under extreme pH:
-
Acidic Hydrolysis : Prolonged exposure to concentrated HCl (6M, reflux) cleaves the sulfonamide bond, yielding 2,4-difluorobenzenesulfonic acid and ethylenediamine.
-
Basic Hydrolysis : NaOH (2M, 80°C) results in partial decomposition, forming sulfonate salts.
Biochemical Interactions and Enzyme Inhibition
The compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. This occurs via competitive inhibition against p-aminobenzoic acid (PABA), disrupting bacterial nucleic acid production.
-
Binding : The sulfonamide group mimics PABA, binding to DHPS’s active site.
-
Inhibition : Fluorine atoms enhance binding affinity through hydrophobic interactions.
-
Outcome : Bacteriostatic effect due to folate pathway disruption.
Scientific Research Applications
N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
The position and nature of substituents on the benzene ring significantly alter sulfonamide properties. A comparative analysis is provided in Table 1.
Table 1: Structural and Physicochemical Comparison of Sulfonamide Derivatives
Key Observations :
- Electron-Withdrawing Groups : The 2,4-difluoro substituents in the target compound enhance electrophilicity and stability compared to nitro (in ) or chloro (in ) analogs. Fluorine’s small atomic radius minimizes steric hindrance while increasing lipophilicity .
- Hydrogen-Bonding Potential: The aminoethyl group in the target compound and hydroxyethyl in facilitate hydrogen bonding, but the primary amine in the target may enhance solubility in aqueous environments compared to secondary/tertiary amines in other analogs .
Critical Analysis of Structural Modifications
- Aminoethyl vs.
- Fluorine vs. Chlorine/Nitro Substituents : Fluorine’s electronegativity enhances thermal and oxidative stability compared to nitro groups, which are prone to reduction, or chlorine, which may participate in unwanted nucleophilic reactions .
Biological Activity
N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its biological activity, particularly in cardiovascular and anti-inflammatory contexts. This article synthesizes current research findings, case studies, and theoretical evaluations related to its biological effects.
Overview of Sulfonamides
Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. They have been widely studied for their antibacterial properties, but recent investigations have expanded their potential applications to include cardiovascular effects, enzyme inhibition, and anti-inflammatory activities.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Calcium Channel Interaction : Research indicates that certain sulfonamides can influence perfusion pressure and coronary resistance by interacting with calcium channels. This interaction may lead to vasodilation and improved blood flow, which is crucial in cardiovascular health .
- Enzyme Inhibition : The compound has been evaluated as an inhibitor of various enzymes, including carbonic anhydrases (CAs) and phospholipase A2. These enzymes play significant roles in metabolic pathways and inflammatory responses .
Cardiovascular Effects
A study published in the Brazilian Journal of Science highlighted the effects of N-(2-aminoethyl)-benzenesulfonamide on perfusion pressure and coronary resistance. The findings suggested:
- Decreased Perfusion Pressure : The compound exhibited a time-dependent decrease in perfusion pressure compared to controls, indicating a potential for therapeutic use in managing blood pressure .
- Coronary Resistance : The compound showed a significant reduction in coronary resistance, suggesting that it may facilitate improved cardiac function through vasodilatory effects .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit key enzymes involved in inflammatory processes:
- Phospholipase A2 Inhibition : This compound was found to inhibit phospholipase A2 activity effectively, which is crucial for arachidonic acid release and subsequent inflammatory responses. The IC50 values for related compounds were reported as low as 0.009 µM .
- Carbonic Anhydrase Inhibition : The compound's ability to inhibit carbonic anhydrases (CA I and CA XIII) has been documented, with binding affinities indicating significant potential for therapeutic applications in conditions like glaucoma and edema .
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed using computational models. Key findings include:
- Permeability : The compound demonstrated varying permeability across different cell lines, indicating its potential for effective absorption in biological systems .
- Volume Distribution : A high percentage of non-binding to plasma proteins was observed (72.9%), suggesting favorable distribution characteristics within the body .
Case Studies
Several case studies have illustrated the clinical relevance of sulfonamides similar to this compound:
Q & A
Q. What are the optimal synthetic routes for N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide, and how can purity be ensured?
Synthesis typically involves sulfonylation of 2,4-difluorobenzenesulfonyl chloride with ethylenediamine derivatives under controlled conditions. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts. Maintain temperatures below 0°C during sulfonamide bond formation to minimize side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?
- Structural Confirmation : Single-crystal X-ray diffraction provides unambiguous confirmation of the sulfonamide linkage and fluorine substitution patterns .
- Thermal Stability : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals decomposition temperatures (>300°C) and phase transitions. For example, sharp endothermic peaks in DSC correlate with melting points or mesophasic changes .
- Spectroscopy : ¹⁹F NMR is critical for verifying the electronic environment of fluorine atoms, while FT-IR confirms sulfonamide (SO₂ stretching at ~1150–1350 cm⁻¹) and amine (N–H bending at ~1600 cm⁻¹) groups .
Advanced Research Questions
Q. How does the electronic nature of the 2,4-difluoro substituent influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing fluorine atoms activate the benzene ring toward electrophilic aromatic substitution but deactivate it toward nucleophilic attack. Experimental and computational studies (e.g., DFT calculations) show:
- Regioselectivity : The 4-fluoro position is more reactive than the 2-fluoro due to steric hindrance and resonance effects.
- Reaction Mechanisms : Fluorine substitution alters transition-state energies, favoring SNAr (nucleophilic aromatic substitution) pathways under basic conditions. Monitor intermediates via LC-MS .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
- Solubility Issues : Use DMSO as a co-solvent (≤1% v/v) to enhance aqueous solubility without cytotoxicity.
- Assay Interference : Control for non-specific binding by including sulfonamide-free blanks in fluorescence-based assays.
- Structure-Activity Relationships (SAR) : Compare results with structurally analogous compounds (e.g., ’s dichlorobenzene-sulfonamide) to isolate the role of fluorine substitution .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase). The aminoethyl group may form hydrogen bonds with active-site residues, while fluorines enhance hydrophobic interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters like RMSD (root-mean-square deviation) quantify conformational changes .
Q. What methodological considerations address contradictions in thermal stability data across studies?
Divergent TGA/DSC results may stem from:
- Sample Preparation : Ensure consistent sample mass (5–10 mg) and heating rates (10°C/min) to avoid artifacts.
- Atmosphere Effects : Conduct analyses under inert nitrogen vs. oxidative air to differentiate thermal degradation pathways.
- Comparative Analysis : Benchmark against structurally related sulfonamides (e.g., perfluorobutylsulfonamide in ) to contextualize stability trends .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Anhydrous dichloromethane | |
| Temperature | 0–5°C during sulfonylation | |
| Purification Method | Ethanol/water recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
